molecular formula C13H13NO B2887775 4-Quinolin-3-ylbutan-2-one CAS No. 497867-84-2

4-Quinolin-3-ylbutan-2-one

Cat. No.: B2887775
CAS No.: 497867-84-2
M. Wt: 199.253
InChI Key: YAKTVPYPTAZGKV-UHFFFAOYSA-N
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Description

4-Quinolin-3-ylbutan-2-one is a synthetic organic compound belonging to the quinolinone family, a class of nitrogen-containing heterocycles recognized for their diverse biological activities and applications in pharmaceutical research . This butanone-substituted quinoline derivative serves as a valuable building block in medicinal chemistry for the synthesis and development of novel therapeutic agents. Quinolinone and the structurally related quinazolinone scaffolds are extensively investigated for their potent biological properties . Researchers are particularly interested in their anticancer potential, with studies showing derivatives can induce apoptosis, inhibit tumor cell migration and invasion, and target key pathways like EGFR and PI3K . The structure of this compound, featuring a ketone side chain, provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity . This compound is supplied for research and further manufacturing applications only. It is strictly not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-quinolin-3-ylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10(15)6-7-11-8-12-4-2-3-5-13(12)14-9-11/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKTVPYPTAZGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Quinolin 3 Ylbutan 2 One and Analogues

Synthetic Strategies for the Quinoline (B57606) Core Construction

The quinoline ring system is a foundational structural motif in a vast number of natural products and pharmaceutically significant compounds. iaea.orgmdpi.com Consequently, a rich and diverse array of synthetic methods for its construction has been developed over more than a century. mdpi.com These methods range from classical named reactions to modern catalytic and multicomponent strategies, offering chemists a versatile toolkit for accessing diversely substituted quinoline derivatives.

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecular structures like quinolines from three or more starting materials in a single operation. rsc.orgrsc.org This strategy allows for the rapid generation of molecular diversity and is highly valued in medicinal chemistry and drug discovery. rsc.org

Several named MCRs are successfully used to create quinoline scaffolds. The Povarov reaction, for example, is an aza-Diels-Alder reaction that typically involves an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. rsc.orgnih.gov Other notable MCRs include the Gewald and Ugi reactions, which have also been adapted for quinoline synthesis. rsc.org These reactions benefit from operational simplicity and the ability to construct complex libraries of compounds from readily available starting materials. rsc.orgacs.org

Multicomponent ReactionKey ReactantsProduct TypeReference
Povarov Reaction Aryl amine, Aldehyde, Activated alkeneTetrahydroquinolines/Quinolines nih.goviipseries.org
Doebner Reaction Aniline (B41778), Aldehyde, Pyruvic acidQuinoline-4-carboxylic acids iipseries.orgnih.gov
Iodine-Catalyzed MCR Arylamines, Methyl ketones, α-Ketoesters2,4-Disubstituted quinolines nih.gov

Transition-metal catalysis has become an indispensable tool for the synthesis of quinoline derivatives, offering novel pathways with high efficiency and selectivity. iaea.orgias.ac.in These methods often rely on the activation of C-H bonds, allowing for the direct coupling of simple precursors. mdpi.com A wide range of transition metals, including rhodium, ruthenium, palladium, copper, and cobalt, have been employed to catalyze the annulation reactions that form the quinoline ring. mdpi.comias.ac.in

For instance, rhodium-catalyzed C-H bond activation can facilitate the cyclization of aniline derivatives with alkynyl esters to regioselectively produce quinoline carboxylates. mdpi.com Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a direct route to quinoline derivatives under redox-neutral conditions. mdpi.com These catalytic systems often tolerate a broad range of functional groups, making them powerful methods for synthesizing complex and highly functionalized quinoline scaffolds. ias.ac.innih.gov

Metal CatalystReaction TypeReactantsReference
Rhodium ortho-C-H Bond Activation / CyclizationAniline derivatives, Alkynyl esters mdpi.com
Ruthenium Dehydration C-H Coupling / Aza-Michael AdditionArylamine & 1,3-diol / Enaminones & Anthranils mdpi.com
Palladium Allylic C-H Oxidative AnnulationAnilines, Allylic alcohols mdpi.com
Copper C-H Functionalization / AnnulationAnilines, Aldehydes / Saturated ketones & Anthranils mdpi.comias.ac.in
Cobalt Ligand-Free Cyclization2-Aminoaryl alcohols, Ketones or Nitriles mdpi.com

Beyond multicomponent and metal-catalyzed reactions, a wealth of cyclization techniques exist for quinoline synthesis. Classical methods, often named after their discoverers, remain pillars of heterocyclic chemistry. The Skraup synthesis, one of the oldest methods, involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline itself. iipseries.orgpharmaguideline.com Other foundational methods include:

Friedländer Synthesis: The condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. iipseries.orgpharmaguideline.com

Combes Synthesis: The acid-catalyzed cyclization of β-amino enones formed from the condensation of anilines and 1,3-dicarbonyl compounds. iipseries.orgpharmaguideline.com

Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters, which can yield either 4-quinolones or 2-quinolones depending on the reaction temperature. pharmaguideline.com

Modern approaches have built upon these principles, introducing milder conditions and novel bond-forming strategies. A prominent modern technique is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction uses various electrophiles (e.g., ICl, I₂, Br₂) to induce a 6-endo-dig cyclization, affording 3-haloquinolines that can be further functionalized. nih.gov This method provides excellent regioselectivity and tolerates a wide variety of functional groups on both the aniline and alkyne moieties. nih.gov

Synthesis NamePrecursorsKey FeaturesReference
Skraup Synthesis Aniline, Glycerol, Sulfuric acid, Oxidizing agentHarsh conditions; primarily for unsubstituted quinolines. iipseries.orgpharmaguideline.com
Friedländer Synthesis o-Aminobenzaldehyde/ketone, α-Methylene carbonyl compoundForms 2- and 3-substituted quinolines. iipseries.orgpharmaguideline.com
Combes Synthesis Aniline, 1,3-Dicarbonyl compoundAcid-catalyzed cyclization; yields 2,4-disubstituted quinolines. iipseries.orgpharmaguideline.com
Electrophilic Cyclization N-(2-Alkynyl)anilines, Electrophile (e.g., I₂, Br₂)Mild conditions; yields 3-functionalized quinolines. nih.gov

Synthetic Pathways to the Butanone Side Chain and its Functionalization

The 4-arylbutan-2-one unit is a common structural element that serves as a key building block in the synthesis of various target molecules. Its preparation and subsequent modification are crucial for constructing the final 4-quinolin-3-ylbutan-2-one structure.

A highly effective and direct method for the synthesis of 4-arylbutan-2-ones is the one-step alkylation-cleavage of pentane-2,4-dione (also known as acetylacetone). researchgate.net This strategy involves the reaction of pentane-2,4-dione with a suitable arylmethyl halide, such as a substituted benzyl (B1604629) bromide. researchgate.net In the context of synthesizing this compound, the required reactant would be 3-(halomethyl)quinoline.

The reaction proceeds via the alkylation of the enolate of pentane-2,4-dione, followed by an in-situ cleavage of one of the acetyl groups under the reaction conditions, typically refluxing in a solvent like methanol (B129727) with a base. researchgate.net This approach is advantageous due to its use of low-cost, commercially available reagents and its operational simplicity compared to multi-step alternatives. researchgate.net

Arylmethyl Halide ExampleReagentProductReference
4-(Trifluoromethyl)benzyl bromidePentane-2,4-dione, K₂CO₃4-(4-(Trifluoromethyl)phenyl)butan-2-one researchgate.net
4-Nitrobenzyl bromidePentane-2,4-dione, K₂CO₃4-(4-Nitrophenyl)butan-2-one researchgate.net

Once the butanone side chain is attached to the quinoline core, the butanone moiety itself can undergo a variety of chemical transformations to produce analogues. The ketone functional group is a versatile handle for further derivatization. Standard ketone chemistry can be applied to modify the structure, including:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Reductive Amination: The ketone can be converted into an amine through reaction with an amine and a reducing agent.

Alpha-Functionalization: The α-carbons adjacent to the carbonyl can be halogenated or alkylated after deprotonation with a suitable base.

Wittig Reaction: The carbonyl can be converted into a carbon-carbon double bond.

Furthermore, the entire quinolinone scaffold can be modified. For example, the synthesis of various 4-hydroxy-2-quinolone carboxamides is achieved by reacting a 3-ethoxycarbonyl-4-hydroxyquinolin-2-one intermediate with various amines, demonstrating how side chains on the quinoline ring can be readily transformed. mdpi.com These transformations highlight the potential for creating a diverse library of compounds from the core this compound structure.

Convergent and Divergent Synthetic Routes to this compound

The construction of this compound can be approached through both convergent and divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then joined together in the final steps. In contrast, a divergent approach begins with a common precursor that is progressively modified to yield a variety of related structures, including the target compound.

Convergent Synthetic Routes

A plausible convergent approach to this compound would involve the coupling of a pre-functionalized quinoline ring with a four-carbon side chain. A key reaction in this strategy could be a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. For instance, 3-bromoquinoline (B21735) or 3-iodoquinoline (B1589721) could be coupled with a suitable organoboron reagent or an alkene, respectively, followed by functional group manipulation to yield the desired ketone.

Another convergent strategy could employ the Friedländer annulation, a classic method for quinoline synthesis. ijpsjournal.com This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. In this case, 2-aminobenzaldehyde could be reacted with a β-keto-aldehyde or a protected equivalent that, upon cyclization and deprotection, would directly install the butan-2-one side chain at the 3-position.

Convergent Route Example: Friedländer Annulation
Reactant A 2-Aminobenzaldehyde
Reactant B 3-Oxopentanal (or a protected derivative)
Reaction Type Condensation and cyclization
Key Intermediates Schiff base, enamine
Product This compound

Divergent Synthetic Routes

A divergent approach would commence with a readily available quinoline derivative, which would then be functionalized at the 3-position. For example, quinoline itself can be halogenated at the 3-position to provide a handle for further reactions. The resulting 3-haloquinoline could then undergo a series of reactions to build the butan-2-one side chain. This might involve a Grignard reaction with a suitable electrophile, followed by oxidation.

Alternatively, a quinoline-3-carbaldehyde could serve as a versatile intermediate. This aldehyde could be subjected to a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce a carbon-carbon double bond, which could then be further manipulated. For example, a reaction with the appropriate ylide would form an α,β-unsaturated ketone, which could then be selectively reduced to afford this compound.

Divergent Route Example: From Quinoline-3-carbaldehyde
Starting Material Quinoline-3-carbaldehyde
Key Reaction Wittig or Horner-Wadsworth-Emmons reaction with acetonyltriphenylphosphonium bromide or a similar reagent
Intermediate (E)-1-(Quinolin-3-yl)but-1-en-3-one
Final Step Selective reduction of the carbon-carbon double bond
Product This compound

Green Chemistry Principles and Sustainable Synthesis Approaches for Quinoline-Butanone Compounds

The traditional synthesis of quinolines often involves harsh reaction conditions, toxic reagents, and the generation of significant waste, making the development of greener alternatives a critical area of research. ijpsjournal.comnih.gov The principles of green chemistry can be applied to the synthesis of this compound and its analogues to mitigate their environmental impact. tandfonline.com

Key Green Chemistry Principles in Quinoline Synthesis:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. ijpsjournal.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Less Hazardous Chemical Syntheses: Employing substances that possess little or no toxicity to human health and the environment. nih.gov

Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or making them innocuous. tandfonline.com

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. nih.gov

Sustainable Approaches for Quinoline-Butanone Synthesis:

In the context of the synthetic routes discussed for this compound, several green chemistry principles can be applied. For instance, in the convergent Friedländer synthesis, traditional acid or base catalysts can be replaced with more environmentally benign alternatives such as solid acids or enzymes. The use of microwave irradiation can also accelerate the reaction, often leading to higher yields and reduced energy consumption. researchgate.net

For the divergent approach, the use of heavy metal catalysts in cross-coupling reactions can be minimized by employing highly active catalysts at low loadings or by exploring metal-free alternatives. The choice of solvent is also crucial; replacing volatile organic compounds (VOCs) with greener solvents like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. tandfonline.com

Recent advancements in nanocatalysis have also opened new avenues for the green synthesis of quinolines. nih.govacs.org Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity, and they can often be easily recovered and reused, further contributing to the sustainability of the process.

Green Chemistry Application Traditional Method Greener Alternative Benefit
Catalyst (Friedländer) Strong acids (e.g., H₂SO₄)Solid acids (e.g., zeolites), formic acid ijpsjournal.comReduced corrosion, easier separation, less waste
Energy Source Conventional heatingMicrowave irradiation researchgate.netFaster reaction times, lower energy consumption
Solvent Volatile organic compounds (e.g., toluene)Water, ethanol, ionic liquids tandfonline.comReduced toxicity and environmental impact
Catalyst (Cross-Coupling) High loadings of palladium catalystsNanocatalysts, low-loading catalysts nih.govReduced metal waste, improved catalyst efficiency

By integrating these green chemistry principles into the synthetic design, the production of this compound and its analogues can be made more sustainable and environmentally responsible.

Structure Activity Relationship Sar Investigations of 4 Quinolin 3 Ylbutan 2 One Analogues

Elucidation of Substituent Effects on the Quinoline (B57606) Nucleus and its Biological Activity

The position of substituents on the quinoline ring plays a pivotal role in determining the biological activity of its derivatives. For instance, in the context of antimalarial 4-aminoquinolines, the presence of an electron-withdrawing group, such as a chlorine atom at the 7-position, is crucial for activity. biointerfaceresearch.com This is a common structural feature in drugs like chloroquine (B1663885) and amodiaquine. biointerfaceresearch.com The electronic properties of substituents can modulate the pKa of the quinoline nitrogen, which in turn affects the accumulation of the drug in the acidic food vacuole of the malaria parasite.

In the broader context of quinoline derivatives, the introduction of various substituents can lead to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. biointerfaceresearch.comnih.govbenthamscience.comresearchgate.net For example, 2,4,8-trisubstituted quinolines are considered promising scaffolds for the development of new anticancer agents. biointerfaceresearch.com Heteroaryl substitution at the C-2 position of the quinoline ring has been shown to increase lipophilicity and DNA binding properties, which are desirable for enhancing anticancer activity. biointerfaceresearch.com

The electronic nature of the substituents also has a profound impact. A quantitative structure-activity relationship (QSAR) analysis of certain quinoline analogues revealed a correlation between the blocking potency of K+ channels and the electronic properties of the substituent at the 4-position of the quinoline ring. nih.gov Specifically, the blocking potency was found to correlate with the partial charge on the ring nitrogen atom and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov

Table 1: Impact of Quinoline Ring Substituents on Biological Activity (Illustrative Examples from Related Quinoline Series)

Compound Series Substituent Position Substituent Type Observed Effect on Biological Activity
4-Aminoquinolines7Electron-withdrawing (e.g., -Cl)Essential for antimalarial activity. biointerfaceresearch.com
2,4,8-Trisubstituted Quinolines2, 4, 8VariousPotent anticancer activity. biointerfaceresearch.com
Dequalinium Analogues4VariousK+ channel blocking potency correlates with electronic properties (e.g., partial charge on N, ELUMO). nih.gov
2-Aryl-trimethoxyquinolinesVariousAlcoholic derivativesSignificant cytotoxic activity against cancer cell lines. nih.gov
Quinoline-oxadiazole hybridsVariousOxadiazole moietyAntitubercular activity. nih.gov

This table is for illustrative purposes and presents data from various quinoline derivative series to highlight general SAR principles that may be applicable to 4-Quinolin-3-ylbutan-2-one analogues.

Steric hindrance, arising from the size and spatial arrangement of substituents, can significantly influence the biological activity of quinoline derivatives. researchgate.net Bulky substituents can impede the binding of the molecule to its target receptor or enzyme, thereby reducing its efficacy. Conversely, in some cases, steric bulk may enhance selectivity by preventing off-target interactions.

Structural Modifications of the Butanone Side Chain and their Biological Implications

The butanone side chain of this compound offers numerous possibilities for structural modification to modulate biological activity. Changes to the ketone functionality, the length and branching of the alkyl linker, and the introduction of different chemical groups can all have a significant impact on the pharmacological profile.

Modifications to the ketone group can alter the electronic distribution and hydrogen bonding capacity of the side chain. For example, reduction of the ketone to a hydroxyl group would introduce a hydrogen bond donor and acceptor, potentially leading to different interactions with a biological target. The length of the alkyl linker is also a critical determinant of activity in many drug classes. Shortening or lengthening the butanyl chain can affect the molecule's flexibility and its ability to span the distance between binding sites on a receptor or enzyme.

In a series of 4-aminoquinoline (B48711) derivatives, the nature of the alkyl linker joining two quinoline moieties was found to be important for their antimalarial activity. nih.gov Similarly, in the design of quinoline-based inhibitors of c-Met kinase, a specific distance of five atoms in the linker between the 4-phenoxyquinoline moiety and an aromatic group was found to be a key feature for activity. nih.gov

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the butanone side chain can significantly alter the physicochemical properties of the molecule, including its polarity, solubility, and hydrogen bonding capabilities. For example, replacing a methylene (B1212753) group with an amine or an ether linkage can introduce new interaction points with a biological target.

Furthermore, the incorporation of diverse functional groups can lead to new biological activities. For instance, attaching pharmacophores like hydrazones, ureas, or thioureas to the 4-position of the quinoline ring has been explored to develop novel anti-tubercular agents. nih.gov In a study on podophyllotoxin (B1678966) analogues, the introduction of various alkylthio and aminoethylthio substituents at the C-4 position led to compounds with potent cytotoxic activity. nih.gov

Table 2: Potential Modifications of the Butanone Side Chain and their Predicted Biological Implications

Modification Type Specific Change Potential Impact on Biological Activity
Ketone FunctionalityReduction to hydroxylAltered hydrogen bonding, potential change in target interaction.
Conversion to oxime or hydrazoneIntroduction of new functional groups for further derivatization.
Alkyl LinkerShortening or lengtheningAltered flexibility and distance between pharmacophores.
Introduction of branchingIncreased steric bulk, potential for enhanced selectivity.
Introduction of HeteroatomsReplacement of CH2 with N, O, or SAltered polarity, solubility, and hydrogen bonding.
Introduction of Functional GroupsAddition of amines, amides, estersNew interaction points, potential for new biological activities.

This table outlines potential modifications and their generally expected implications based on SAR principles from related compound series.

Design Principles for Hybrid and Conjugate Structures Incorporating the this compound Motif

The design of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery to develop multi-target agents or to improve the pharmacological properties of a lead compound. mdpi.comnih.gov The this compound scaffold can serve as a valuable building block for the creation of such hybrid and conjugate structures.

Another strategy involves the conjugation of the this compound motif with molecules that can enhance its therapeutic potential, such as antioxidants or molecules that improve drug delivery. For instance, conjugates of 4-amino-2,3-polymethylenequinolines and the phenolic antioxidant vanillin (B372448) have been synthesized as potential multi-target agents for the treatment of Alzheimer's disease. researchgate.net

The rational design of these hybrid structures often relies on molecular modeling and docking studies to predict how the new molecule will interact with its intended biological target(s). nih.govrsc.org By understanding the key interactions at the molecular level, it is possible to design novel quinoline-based hybrids with improved efficacy and reduced side effects.

Advanced Analytical Characterization and Quantification of 4 Quinolin 3 Ylbutan 2 One

Spectroscopic Methods for Structural Elucidation and Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques like COSY, HSQC, HMBC)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and correlations from 2D NMR experiments for 4-Quinolin-3-ylbutan-2-one are not available in the reviewed literature. While general chemical shift regions for quinoline (B57606) and butanone moieties can be predicted, precise experimental data is required for accurate structural elucidation.

Advanced Mass Spectrometry (MS, HRMS, ESI-MS/MS)

Detailed mass spectrometry data, including the exact mass for high-resolution mass spectrometry (HRMS) and specific fragmentation patterns from MS/MS analysis for this compound, have not been published. This information is crucial for confirming the molecular formula and structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimentally determined IR absorption bands (e.g., for the C=O stretch of the ketone and vibrations of the quinoline ring) and UV-Vis absorption maxima for this compound are not documented.

Chromatographic Separation Techniques for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, Electrochemical)

Specific HPLC methods, including column type, mobile phase composition, flow rate, and retention time for the analysis of this compound, are not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Metabolites

There are no published GC-MS methods or data concerning the analysis of this compound, which would be necessary for identifying volatile impurities or potential metabolites.

A table of mentioned compounds cannot be generated as no specific compounds were discussed in detail.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the precise arrangement of atoms within a crystalline solid is single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For this compound, obtaining a single crystal of suitable quality is the first critical step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods.

Once a suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam, the diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions, crystal system, and space group. Subsequent structure solution and refinement reveal the exact atomic coordinates, bond lengths, bond angles, and torsion angles.

While specific experimental crystallographic data for this compound is not publicly available in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD) as of the latest searches, a hypothetical dataset for a related quinoline derivative is presented below to illustrate the nature of the expected findings.

Hypothetical Crystallographic Data for a Quinoline Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(6)
α (°)90
β (°)109.45(2)
γ (°)90
Volume (ų)1274.5(8)
Z4
Calculated Density (g/cm³)1.315
R-factor (%)4.2

This table is illustrative and does not represent actual data for this compound.

The data in such a table would provide a wealth of information. The space group and Z value (the number of molecules per unit cell) would offer insights into the packing of the molecules in the crystal lattice. The bond lengths and angles would confirm the expected geometry of the quinoline ring and the butanone side chain. Furthermore, analysis of intermolecular distances could reveal the presence of hydrogen bonding or other non-covalent interactions that stabilize the crystal structure.

Elemental Analysis and Quantitative Microanalysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from its molecular formula (C₁₃H₁₃NO for this compound).

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

A comparison of the experimentally determined elemental composition with the theoretical values is crucial for verifying the purity and identity of a synthesized compound.

Theoretical vs. Experimental Elemental Composition of this compound

ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)78.36%78.25%
Hydrogen (H)6.58%6.65%
Nitrogen (N)7.03%6.98%

The experimental data in this table is hypothetical and serves for illustrative purposes.

A close agreement between the theoretical and experimental values, typically within ±0.4%, is considered strong evidence for the correct elemental composition and high purity of the sample. Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Computational and Chemoinformatic Approaches in 4 Quinolin 3 Ylbutan 2 One Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are cornerstone computational techniques used to predict how a ligand, such as 4-Quinolin-3-ylbutan-2-one, might bind to the active site of a biological target, typically a protein or enzyme. This process involves generating a three-dimensional model of the ligand and computationally placing it into the binding pocket of a target protein's crystal structure to identify the most stable binding orientation, or "pose."

The primary goal of molecular docking is to calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-target interaction. nih.govproquest.com Lower binding energy scores suggest a more favorable and stable interaction. For quinoline (B57606) derivatives, docking studies have been instrumental in exploring their potential as inhibitors for a wide range of biological targets. nih.govbohrium.com For instance, various quinoline-based compounds have been docked against targets like HIV reverse transcriptase, DNA gyrase, and different kinases to elucidate their mechanism of action. nih.govbohrium.comdntb.gov.ua

The simulation identifies key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the target's active site. nih.gov This information is critical for understanding the structure-activity relationship (SAR) and for rationally designing modifications to the this compound structure to enhance its binding potency and selectivity. mdpi.com

Table 1: Potential Protein Target Classes for Quinoline Scaffolds Investigated via Molecular Docking.
Target ClassSpecific ExamplesPotential Therapeutic Area
KinasesDDR Kinases, Serine/Threonine Kinases, PI3KOncology, Inflammation
Viral EnzymesHIV Reverse Transcriptase, SARS-CoV-2 ProteaseAntiviral
Bacterial EnzymesDNA GyraseAntibacterial
Other EnzymesCyclooxygenase (COX)Anti-inflammatory

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of the electronic structure and intrinsic reactivity of this compound. ias.ac.inscispace.com These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels.

Key insights derived from DFT calculations include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths and angles. arabjchem.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. arabjchem.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), which are critical for predicting non-covalent interactions with biological targets. arabjchem.org

Charge Distribution: Analysis of the partial atomic charges across the molecule helps to identify atoms that are likely to participate in polar interactions, such as hydrogen bonding. ias.ac.in

These quantum chemical descriptors serve as a powerful complement to experimental findings, offering a rationale for the molecule's observed behavior and guiding synthetic modifications to tune its electronic properties for improved activity. ias.ac.inkfupm.edu.saelectrochemsci.org

Table 2: Insights from Quantum Chemical Calculations for this compound.
Calculated PropertySignificance in Drug Research
HOMO/LUMO EnergiesIndicates chemical reactivity and kinetic stability.
HOMO-LUMO GapCorrelates with molecular stability and polarizability.
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions.
Dipole MomentProvides information on the overall polarity of the molecule, affecting solubility and binding.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. mdpi.com Starting with the best-docked pose, an MD simulation places the this compound-protein complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure) and calculates the atomic motions over a period, typically nanoseconds to microseconds. nih.govmdpi.com

MD simulations are crucial for:

Assessing Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound in the active site or if the initial docked pose is unstable. mdpi.com

Analyzing Conformational Changes: Simulations reveal the flexibility of both the ligand and the protein, showing how they might adapt their shapes to achieve an optimal fit (a concept known as "induced fit"). nih.gov

Characterizing Key Interactions: MD trajectories can be analyzed to determine the persistence of specific interactions (like hydrogen bonds) over the simulation time, highlighting the most critical contacts for binding affinity. doi.org

Calculating Binding Free Energy: Advanced computational methods like MM-GBSA can be applied to MD simulation snapshots to provide a more accurate estimation of the binding free energy, which correlates more closely with experimental binding data than docking scores alone. nih.gov

These simulations validate docking results and provide a more realistic understanding of the dynamic nature of the molecular recognition process. dntb.gov.uamdpi.com

Predictive Algorithms for Biological Activity and Molecular Descriptors Relevant to Biological Processes (e.g., TPSA, LogP, CCS)

Predictive algorithms, often based on Quantitative Structure-Activity Relationship (QSAR) models and machine learning, leverage computed molecular descriptors to forecast the biological activity and pharmacokinetic properties of compounds like this compound. uran.uatandfonline.commdpi.com These models are built by establishing a mathematical correlation between the structural or physicochemical properties of a set of known compounds and their measured biological activities. semanticscholar.orgnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For this compound, important descriptors include:

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's intestinal absorption and blood-brain barrier penetration.

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity (oil/water solubility). It influences absorption, membrane permeability, and metabolic stability.

Collision Cross-Section (CCS): A measure of the molecule's size and shape in the gas phase, relevant in analytical techniques like ion mobility-mass spectrometry.

By calculating these and other descriptors, algorithms can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, without the need for initial laboratory experiments. mdpi.com

Table 3: Calculated Molecular Descriptors for this compound.
DescriptorValueRelevance
Molecular FormulaC13H13NOBasic chemical identity
Molecular Weight199.25 g/molInfluences diffusion and absorption
XLogP32.5Indicates moderate lipophilicity
Hydrogen Bond Donor Count0Affects solubility and binding
Hydrogen Bond Acceptor Count2Affects solubility and binding
Rotatable Bond Count3Relates to conformational flexibility
Topological Polar Surface Area (TPSA)29.1 ŲPredicts membrane permeability
Note: Descriptor values are computationally generated and may vary slightly between different calculation software.

Chemoinformatics and Database Mining for Structural Analogues and Novel Scaffolds

Chemoinformatics involves the use of computational tools to organize, analyze, and mine large chemical databases like PubChem and ChemMine. nih.gov For this compound, these techniques are essential for placing the compound within the broader context of known chemical space.

Key applications include:

Similarity Searching: By using the structure of this compound as a query, researchers can search massive databases for structurally similar compounds (analogues). This can rapidly identify compounds that may have similar biological activities and provides a starting point for SAR expansion.

Substructure Searching: This allows for the identification of all compounds in a database that contain the core quinoline scaffold, regardless of the side chains. This is useful for understanding the diversity of chemistries that have been explored around this core structure. nih.gov

Scaffold Analysis: Chemoinformatic algorithms can decompose molecules into their fundamental ring systems, or scaffolds. researchgate.netresearchgate.net Mining databases for scaffolds related to the quinoline core can reveal novel structural motifs that may confer desirable biological or pharmacokinetic properties. This helps in the design of new compound libraries with diverse and unique chemical architectures.

These mining techniques are invaluable for identifying new research directions, avoiding redundant synthesis, and discovering novel molecular frameworks with the potential for therapeutic development.

Table 4: Example of a Structural Analogue of this compound Found in PubChem.
Compound NamePubChem CIDStructural Similarity
4-(3-Quinolin-3-ylphenyl)butan-2-one82540944Features a phenyl group spacer between the quinoline and butanone moieties. nih.gov

Future Perspectives and Emerging Research Avenues for 4 Quinolin 3 Ylbutan 2 One

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of new analogues based on the 4-Quinolin-3-ylbutan-2-one scaffold is a primary avenue for future research. This approach leverages an understanding of structure-activity relationships (SAR) to systematically modify the molecule to improve its effectiveness and target specificity. A critical aspect of this research is the modification of substituents at various positions on the quinoline (B57606) ring. For instance, studies on other quinoline derivatives have shown that introducing methyl or methoxy (B1213986) groups can significantly influence antiproliferative activity. mdpi.com Similarly, the addition of a substituent at the 3-position of the quinoline ring has been identified as a critical factor for the potency and selectivity of certain 4-aminoquinolines. nih.gov

Future research could involve creating a library of this compound analogues by modifying the butanone side chain. Altering the chain length, introducing cyclic moieties, or incorporating different functional groups could modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, replacing a piperazine (B1678402) ring with 1,4-diazepanes has been shown to be a viable strategy in other quinoline series to maintain affinity for specific receptors. nih.gov By systematically synthesizing and screening these new derivatives, researchers can identify compounds with superior potency against their intended biological targets while minimizing off-target effects. The overarching goal is to develop next-generation compounds with an optimized therapeutic index.

Exploration of Polypharmacology and Multi-Target Directed Ligands

Polypharmacology, the concept of a single drug interacting with multiple targets, is a paradigm shift in drug discovery, particularly for complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.govnih.gov The quinoline nucleus is an ideal scaffold for developing multi-target-directed ligands (MTDLs). mdpi.com Future research on this compound should explore its potential to modulate multiple biological targets simultaneously.

This approach moves away from the "one drug, one target" model and aims to achieve a synergistic therapeutic effect by hitting several key nodes in a disease pathway. nih.gov For example, quinoline-chalcone hybrids have been investigated as potential multi-target anticancer agents. mdpi.com Similarly, various quinoline derivatives have been studied for their multi-target activity in the context of Alzheimer's disease. mdpi.com Research efforts could focus on designing hybrids of this compound, combining its core structure with other pharmacophores known to interact with relevant disease targets. This strategy could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Development of Sustainable and Eco-Friendly Synthetic Routes for Industrial Scale-Up

As the potential therapeutic applications of this compound are explored, the development of sustainable and environmentally friendly manufacturing processes becomes crucial. "Green chemistry" principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. researchgate.net Traditional methods for synthesizing quinolines can involve harsh reaction conditions and the use of toxic reagents.

Future research will likely focus on developing greener synthetic routes to this compound and its derivatives. This could involve the use of metal-free catalytic systems, reactions in aqueous media, or one-pot multicomponent reactions that increase efficiency and reduce the number of synthetic steps. researchgate.netnih.govmdpi.com For example, methods utilizing N-heterocyclic carbenes as catalysts have been developed for the synthesis of quinolin-4-ones. nih.gov Exploring enzymatic or microbial-catalyzed syntheses could also offer a more sustainable alternative to conventional chemical processes, operating under milder conditions. researchgate.net The goal is to establish a manufacturing process that is not only economically viable for large-scale production but also aligns with environmental sustainability goals.

Integration of Omics Technologies in Mechanistic Research

To fully understand the biological effects of this compound, a deep dive into its mechanism of action at the molecular level is necessary. Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a powerful toolkit for this purpose. mdpi.comnih.gov These high-throughput methods allow for a comprehensive analysis of the changes that occur within a biological system in response to treatment with the compound. mdpi.com

By integrating multi-omics data, researchers can build a holistic picture of the compound's effects, identifying the specific cellular pathways and networks it modulates. mdpi.comfrontiersin.org For instance, proteomics can identify the direct protein targets of the compound, while transcriptomics can reveal changes in gene expression. mdpi.comfrontiersin.org Metabolomics can uncover alterations in metabolic pathways. mdpi.com This systems-level understanding is crucial for validating the compound's mechanism of action, discovering novel biomarkers for its activity, and potentially identifying new therapeutic indications. nih.govfrontiersin.org

Advanced Delivery Systems for Potential Biological Applications

The therapeutic efficacy of a drug is often limited by its delivery to the target site in the body. Advanced drug delivery systems can overcome challenges such as poor solubility, rapid metabolism, and off-target toxicity, thereby enhancing a compound's therapeutic potential. nih.gov For this compound, future research should explore the development of novel formulations to improve its delivery and bioavailability.

Strategies could include encapsulation in biodegradable nanoparticles, such as those made from polymers like PLGA, or lipid-based systems. nih.gov These carriers can protect the drug from degradation, control its release over time, and even be engineered to target specific cells or tissues. nih.gov Needle-free delivery systems or intranasal formulations could also be investigated as non-invasive administration routes. nih.gov By optimizing the delivery of this compound, it may be possible to maximize its therapeutic effects while minimizing potential side effects, ultimately leading to more effective and patient-friendly treatments. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for characterizing 4-Quinolin-3-ylbutan-2-one, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the quinoline core and ketone moiety. For example, the quinoline C3 proton typically resonates at δ 8.5–9.0 ppm, while the butan-2-one carbonyl appears at ~200–210 ppm in 13^{13}C NMR .
  • Infrared Spectroscopy (IR) : Confirm the carbonyl stretch (C=O) at ~1700–1750 cm1^{-1}.
  • Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS).
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity.
  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) and published analogs (e.g., quinoline chalcone derivatives in ).

Q. What synthetic routes are commonly employed for this compound, and what key reaction parameters require optimization?

  • Methodological Answer :

  • Claisen-Schmidt Condensation : React 3-quinolinecarboxaldehyde with acetone under basic conditions (e.g., NaOH/EtOH).
  • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents aldol side reactions
SolventEthanol/Water (3:1)Enhances solubility
Reaction Time12–24 hoursEnsures completion
(Adapted from quinoline chalcone synthesis in )
  • Workup : Acidify to precipitate the product, followed by recrystallization in ethanol.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay-Specific Variables : Compare cytotoxicity (e.g., MTT vs. ATP luminescence assays) and control for solvent interference (e.g., DMSO ≤0.1% v/v) .
  • Statistical Analysis : Apply multivariate methods like Principal Component Analysis (PCA) to identify outlier datasets or confounding variables (e.g., cell line heterogeneity) .
  • Mechanistic Follow-Up : Use molecular docking to assess binding consistency across protein targets (e.g., kinase vs. protease inhibition) .

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites. For example, the quinoline nitrogen and ketone oxygen are key reactive centers .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or lipid membranes to assess bioavailability. Tools like GROMACS can simulate diffusion coefficients .
  • Validation : Compare computational results with experimental redox potentials (cyclic voltammetry) and spectroscopic data .

Q. How can reaction conditions be systematically optimized for scaled synthesis of this compound while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 23^3 design reduces trials from 27 to 8 .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water removal) or gradient heating profiles to suppress aldol adducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity of this compound against Gram-positive vs. Gram-negative bacteria?

  • Methodological Answer :

  • Standardize Assay Protocols : Adopt CLSI guidelines for MIC determination, ensuring consistent inoculum size (~1×105^5 CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
  • Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to quantify compound uptake in bacterial strains .
  • Resistance Gene Screening : Perform PCR to detect efflux pump genes (e.g., acrAB-tolC in E. coli) that may reduce intracellular concentrations .

Tables for Reference

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference Compound
1^1H NMRδ 8.85 (s, 1H, Quinoline-H)3-Quinolinecarboxaldehyde
13^{13}C NMRδ 206.2 (C=O)Acetophenone
IR1715 cm1^{-1} (C=O stretch)Chalcone analogs

Table 2 : Optimized Reaction Conditions for Claisen-Schmidt Synthesis

ParameterValue RangeImpact on Yield (%)
NaOH Concentration10–15% w/v70 → 85
Stirring Rate300–500 rpm65 → 80
Solvent RatioEtOH:H2_2O (3:1)60 → 92

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.